molecular formula C13H12N6OS B2630964 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351587-02-4

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2630964
CAS No.: 1351587-02-4
M. Wt: 300.34
InChI Key: BGNNPENCPFTNIO-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of pyrazole, thiazole, and pyridazine rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.

    Synthesis of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea to form the thiazole ring.

    Construction of the Pyridazine Core: The pyridazine ring can be synthesized by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole derivatives with the pyridazine core, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with multiple biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the thiazole ring, potentially altering its biological activity.

    N-(thiazol-2-yl)pyridazine-3-carboxamide: Lacks the pyrazole ring, which may affect its chemical reactivity and biological interactions.

    6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the methyl groups on the pyrazole ring, which could influence its steric and electronic properties.

Uniqueness

The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide lies in its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-8-7-9(2)19(18-8)11-4-3-10(16-17-11)12(20)15-13-14-5-6-21-13/h3-7H,1-2H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNNPENCPFTNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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